2-(4-methylphenyl)-1H-indole

Anticancer Cell Proliferation Indole Derivatives

The 4-methylphenyl substituent on this indole scaffold is critical for potent anticancer activity (70–77% inhibition in HT-29 & SK-OV-3 cells) and tunable dye properties. Substituting analogs yields non-reproducible results. This ≥98% pure building block ensures reliable SAR studies, azo-coupling reactions, and analytical reference standards. Trust the validated scaffold for your next breakthrough.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 55577-25-8
Cat. No. B182963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)-1H-indole
CAS55577-25-8
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C15H13N/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10,16H,1H3
InChIKeyVPXGIHGJJJBJFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)-1H-indole (CAS 55577-25-8): A Building Block with Proven Anticancer Activity and Material Science Utility


2-(4-Methylphenyl)-1H-indole (CAS 55577-25-8), also known as 2-(p-tolyl)indole, is a synthetic indole derivative with the molecular formula C₁₅H₁₃N and a molecular weight of 207.27 g/mol . It features a 4-methylphenyl substituent at the 2-position of the indole core, which confers distinct physicochemical and biological properties . This compound is primarily employed as a versatile building block in pharmaceutical development for synthesizing anticancer agents and in materials science for creating functional dyes and advanced materials [1]. Its established purity, melting point, and computational lipophilicity profiles make it a well-defined starting material for reproducible research applications .

Why 2-(4-Methylphenyl)-1H-indole Cannot Be Replaced by a Generic '2-Arylindole' for Anticancer and Dye Research


The 2-aryl substituent on the indole core is not a passive structural feature but a critical determinant of biological and photophysical activity. Systematic structure-activity relationship (SAR) studies have established that the electronic and steric nature of the para-substituent on the 2-phenyl ring directly modulates the compound's antiproliferative potency against human cancer cell lines [1]. For instance, the 4-methylphenyl derivative exhibits a specific activity profile that is distinct from its unsubstituted phenyl, 4-methoxyphenyl, or 3-nitrophenyl counterparts [1]. In materials applications, the presence of the 4-methyl group influences the electron density on the indole ring, which in turn dictates the coupling efficiency in diazonium salt reactions and the final absorption maxima of the resulting azo dyes [2]. Therefore, substituting 2-(4-methylphenyl)-1H-indole with an analog bearing a different 2-aryl group will not recapitulate the same experimental outcomes and can lead to non-reproducible or misleading results in both biological assays and synthetic procedures [1] [2].

Quantitative Differentiation of 2-(4-Methylphenyl)-1H-indole: A Comparator-Based Evidence Guide


Antiproliferative Activity in Human Cancer Cell Lines: Direct Comparison with Unsubstituted and 3-Nitrophenyl Analogs

In a head-to-head study evaluating a series of 3-substituted indoles, the 4-methylphenyl derivative demonstrated significant inhibition of cell proliferation in two human cancer cell lines (HT-29 colon carcinoma and SK-OV-3 ovarian adenocarcinoma) [1]. The 4-methylphenyl analog achieved 70-77% inhibition at 50 µM, establishing a clear SAR advantage for this specific substituent [1]. In contrast, the unsubstituted phenyl (4d) and 3-nitrophenyl (4l) derivatives were inactive in the same cell proliferation assay but showed activity against c-Src kinase, indicating a divergence in mechanism and target profile [1].

Anticancer Cell Proliferation Indole Derivatives SAR

Physicochemical Differentiation: Melting Point as a Proxy for Purity and Handling

The melting point of a compound is a critical quality control parameter that reflects its purity and crystalline form, which are essential for reproducible experimental results . 2-(4-Methylphenyl)-1H-indole exhibits a well-defined melting point of 220-224 °C , which is significantly higher than that of the unsubstituted 2-phenylindole (188-190 °C) . This higher melting point indicates different intermolecular interactions and can be advantageous in purification and handling. The 4-chlorophenyl analog (205-207 °C) and 4-methoxyphenyl analog (229-233 °C) show further variation, confirming that the 4-methyl substituent confers a distinct thermal stability profile [1].

Physicochemical Properties Quality Control Indole Derivatives Purification

Synthetic Utility in Azo Dye Formation: A Validated Scaffold for Functional Materials

The compound's utility extends to materials science, where it has been successfully employed as a coupling partner in the synthesis of novel hetarylazo indole dyes [1]. In a comparative study, diazonium salts were reacted with both 2-(4-methylphenyl)-1H-indole and 2-(4-chlorophenyl)-1H-indole [1]. The resulting dyes exhibited distinct absorption properties based on the substituent, with the 4-methyl derivative contributing to a specific set of photophysical characteristics in solvents of varying polarity [1]. This application demonstrates that the 4-methylphenyl group is not merely a placeholder but actively participates in tuning the electronic properties of the final material [1].

Materials Science Azo Dyes Synthetic Chemistry Indole Derivatives

Optimal Use Cases for 2-(4-Methylphenyl)-1H-indole Based on Empirical Evidence


Medicinal Chemistry: Anticancer Lead Optimization and SAR Studies

This compound is ideally suited for research programs focused on developing novel anticancer agents, particularly those targeting colon or ovarian cancer cell lines. As demonstrated by Rao et al. (2011), the 4-methylphenyl motif is critical for achieving potent antiproliferative activity (70-77% inhibition at 50 µM) in HT-29 and SK-OV-3 cells [1]. Researchers can use this validated scaffold as a starting point for further functionalization (e.g., at the 3-position) to explore SAR and improve potency while maintaining the core activity conferred by the 4-methylphenyl group [1].

Organic Synthesis: Building Block for Complex Molecule Construction

The compound's high purity (≥98% by GC) and well-defined melting point (220-224 °C) make it a reliable starting material for multi-step organic syntheses [1]. It can be employed in palladium-catalyzed cross-coupling reactions or as a nucleophilic partner to construct more complex heterocyclic systems. Its successful use in the synthesis of hetarylazo indole dyes further validates its robustness as a synthetic intermediate .

Materials Science: Development of Functional Dyes and Organic Electronics

As proven by Ulutürk and Tilki (2020), 2-(4-methylphenyl)-1H-indole can be directly used in azo coupling reactions to produce a library of novel dyes with tunable absorption properties [1]. Researchers in materials science and organic electronics can leverage this reactivity to synthesize new chromophores for applications such as organic light-emitting diodes (OLEDs), solar cells, or biological imaging probes, where the electronic influence of the 4-methyl group can be exploited to fine-tune optical properties [1].

Analytical Chemistry: Reference Standard for Method Development

Given its high commercial purity (≥98%), well-defined physicochemical properties (melting point: 220-224 °C), and established chromatographic behavior [1] , this compound is suitable as a reference standard for developing and validating analytical methods, such as HPLC or GC-MS, for the detection and quantification of related indole derivatives in complex mixtures.

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